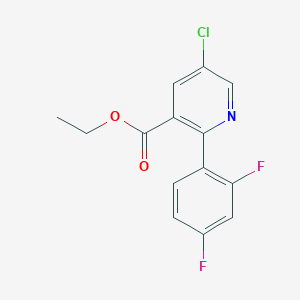
Paramethasone disodium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paramethasone disodium phosphate is a fluorinated glucocorticoid with potent anti-inflammatory and immunosuppressant properties . It is commonly used in the treatment of various conditions requiring corticosteroid therapy, except for adrenal-deficiency states . This compound is known for its ability to bind with cortisol receptors, triggering a variety of cardiovascular, metabolic, immunologic, and homeostatic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of paramethasone disodium phosphate involves the fluorination of a glucocorticoid backbone. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general glucocorticoid synthesis involves multiple steps, including fluorination, hydroxylation, and esterification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis in pharmaceutical manufacturing facilities. The process includes stringent quality control measures to ensure the purity and efficacy of the final product. The exact industrial methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
Paramethasone disodium phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the structure.
Substitution: Fluorine atoms in the compound can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Paramethasone disodium phosphate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of glucocorticoid chemistry and synthesis.
Biology: Employed in research on cell signaling pathways and immune response modulation.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Mechanism of Action
Paramethasone disodium phosphate exerts its effects by binding to cortisol receptors, leading to the inhibition of leukocyte infiltration at inflammation sites . It interferes with the mediators of the inflammatory response and suppresses humoral immune responses . The compound reduces the release of cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha, limiting T cell proliferation and B cell clonal expansion .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another fluorinated glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A non-fluorinated glucocorticoid with a similar mechanism of action but different potency and side effect profile.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications but lower potency compared to paramethasone disodium phosphate.
Uniqueness
This compound is unique due to its specific fluorination, which enhances its anti-inflammatory and immunosuppressant properties compared to non-fluorinated glucocorticoids . This fluorination also contributes to its higher potency and longer duration of action .
Properties
CAS No. |
2145-14-4 |
|---|---|
Molecular Formula |
C22H28FNa2O8P |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
disodium;[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-11-6-14-13-8-16(23)15-7-12(24)4-5-20(15,2)19(13)17(25)9-21(14,3)22(11,27)18(26)10-31-32(28,29)30;;/h4-5,7,11,13-14,16-17,19,25,27H,6,8-10H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t11-,13+,14+,16+,17+,19-,20+,21+,22+;;/m1../s1 |
InChI Key |
MHQJKNHAJIVSPW-ZDKQYMEBSA-L |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)C)F.[Na+].[Na+] |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)C)F.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)










